molecular formula C12Ir4O12 B1171894 Mitocarcin CAS No. 11056-14-7

Mitocarcin

Cat. No.: B1171894
CAS No.: 11056-14-7
Attention: For research use only. Not for human or veterinary use.
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Description

Mitocarcin is an antineoplastic agent listed in pharmaceutical classifications alongside compounds such as mitomycin, mitoxantrone, and mitotane .

Properties

CAS No.

11056-14-7

Molecular Formula

C12Ir4O12

Synonyms

Mitocarcin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mitocarcin is grouped with structurally and functionally analogous antineoplastic agents in regulatory and patent documents . Below is a comparative analysis based on pharmacological classifications and general knowledge of these compounds.

Table 1: Comparative Overview of this compound and Related Antineoplastic Agents

Compound Structural Class Mechanism of Action Common Indications Key Adverse Effects
This compound Not specified Presumed DNA interaction* Undocumented Undocumented
Mitomycin Aziridine-containing DNA crosslinking via alkylation Gastric, bladder cancers Myelosuppression, hemolytic anemia
Mitoxantrone Anthracenedione derivative Topoisomerase II inhibition Leukemia, breast cancer Cardiotoxicity, myelosuppression
Mitotane Dichlorodiphenyl ethane Adrenocorticolytic activity Adrenocortical carcinoma Neurologic toxicity, GI distress
Mitozolomide Alkylating agent DNA alkylation Investigational (e.g., gliomas) Myelosuppression, hepatotoxicity

*Inferred from structural analogs.

Key Comparisons:

Structural Similarities :

  • This compound is classified with mitomycin and mitoxantrone, which contain complex polycyclic structures . However, its exact chemical scaffold remains undefined in the provided evidence.
  • Mitotane and mitozolomide differ significantly in structure, emphasizing functional rather than structural similarity .

Mechanistic Overlaps :

  • Mitomycin and mitozolomide directly alkylate DNA, causing crosslinks and strand breaks . This compound’s mechanism is unspecified but may share this DNA-targeting property.
  • Mitoxantrone inhibits topoisomerase II, a mechanism distinct from alkylators .

Clinical Applications :

  • Mitomycin is used for solid tumors, while mitoxantrone targets hematologic malignancies . This compound’s therapeutic niche is undocumented.
  • Mitotane’s specificity for adrenal tissue highlights functional diversity within this compound group .

Mitoxantrone’s cardiotoxicity and mitotane’s neurotoxicity illustrate unique risks absent in other agents .

Research and Methodological Considerations

The lack of detailed data on this compound underscores the need for rigorous comparative studies, as outlined in , which emphasizes:

  • Head-to-head trials to evaluate efficacy and safety against established agents .
  • Indirect comparisons via systematic reviews or meta-analyses when direct data are unavailable .
  • Mechanistic studies to clarify its molecular targets and resistance profiles.

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